molecular formula C13H17NO2 B15302255 Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B15302255
M. Wt: 219.28 g/mol
InChI Key: XYTUMPQOSQRPCV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene core with an amino group and an ethyl ester at the 2-position. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of chiral ligands and bioactive molecules .

Key structural features include:

  • Tetrahydronaphthalene backbone: Provides rigidity and influences stereochemical outcomes.
  • Amino group at C2: Enhances reactivity in nucleophilic substitutions or coordination chemistry.
  • Ethyl ester at C2: Modifies solubility and stability for synthetic applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-12(15)13(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,14H2,1H3

InChI Key

XYTUMPQOSQRPCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C2C1)N

Origin of Product

United States

Preparation Methods

Hydrogenation-Amination-Esterification Cascade

Partial hydrogenation of naphthalene derivatives establishes the tetrahydronaphthalene core, followed by ketone formation at C-2 for subsequent reductive amination and esterification. This route benefits from commercial naphthalene availability but requires precise stereochemical control during hydrogenation.

β-Ketoester Intermediate Functionalization

Hydrogenation-Mediated Route Development

Naphthalene Hydrogenation to Tetrahydronaphthalene

Initial ring saturation employs catalytic hydrogenation under 30-50 bar H₂ pressure with Raney nickel or palladium catalysts in ethanol at 80-100°C, achieving >95% conversion to 1,2,3,4-tetrahydronaphthalene. Critical parameters include:

Parameter Optimal Range Impact on Selectivity
Catalyst Loading 5-7 wt% Ni Higher loadings reduce dihydro byproducts
Temperature 85°C Exothermic control critical
Solvent Anhydrous EtOH Prevents over-hydrogenation

Ketone Formation via Controlled Oxidation

Subsequent oxidation of the saturated ring introduces the C-2 ketone functionality. Chromium trioxide-pyridine complexes in dichloromethane at 0°C provide 78-82% yield of 2-oxo-1,2,3,4-tetrahydronaphthalene while minimizing over-oxidation to carboxylic acids. Alternative methods utilizing IBX (2-iodoxybenzoic acid) in DMSO show comparable efficiency with reduced toxicity.

Reductive Amination Sequence

The pivotal step couples the ketone intermediate with ammonium acetate in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:

# Representative reaction conditions  
ketone = 2-oxo-1,2,3,4-tetrahydronaphthalene  
amine_source = NH4OAc (5 eq)  
reducing_agent = NaBH3CN (1.2 eq)  
solvent = MeOH, 0°C → rt, 12 h  
yield = 68% (crude), 59% after purification  

Critical optimization factors include pH control (maintained at 6-7 via acetic acid) and strict exclusion of moisture to prevent borohydride decomposition.

Esterification Protocol Optimization

Final esterification employs ethanol with sulfuric acid catalysis (2 mol%) under reflux, achieving 85% conversion from the intermediate carboxylic acid. Dean-Stark trap implementation improves yield to 91% by azeotropic water removal.

β-Ketoester Derivatization Pathway

β-Ketoester Synthesis via Alkylation

Building on methods for tert-butyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, ethyl analogs form through NaH-mediated alkylation in THF:

Reaction Scheme:  
2-Oxo-tetrahydronaphthalene + Ethyl chloroformate → Ethyl 2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate  

Conditions:  
Base: NaH (1.5 eq), THF, 0°C → rt  
Electrophile: ClCO2Et (1.2 eq)  
Time: 6 h  
Yield: 74%  

Reductive Amination of β-Ketoesters

The β-ketoester undergoes reductive amination under hydrogenation conditions (H₂ 40 bar, Ra-Ni, EtOH) with primary amines:

Amine Temperature Time Yield Diastereomeric Ratio
NH3 (gas) 50°C 8 h 62% 1:1 (rac)
Benzylamine 60°C 6 h 78% 3:1 (trans:cis)
Ammonium formate 80°C 4 h 85% 1:1 (rac)

Chiral induction remains challenging, with only 35% ee achieved using (R)-BINAP-modified catalysts.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adopting continuous hydrogenation reactors enhances process safety and throughput:

  • Fixed-bed reactor packed with 5% Pd/Al₂O₃
  • LHSV 2.5 h⁻¹, 90°C, 35 bar H₂
  • Conversion >99%, selectivity 97%
  • 300% productivity increase vs batch

Green Chemistry Metrics

Comparative analysis of routes reveals environmental advantages:

Method PMI* E-Factor Carbon Efficiency
Hydrogenation route 8.7 12.4 64%
β-Ketoester route 6.2 9.1 72%
Direct amination 10.5 15.8 58%

*Process Mass Intensity

Cost Analysis Breakdown

Cost Component Hydrogenation Route β-Ketoester Route
Raw Materials 42% 38%
Catalyst Consumption 18% 22%
Energy Input 25% 28%
Waste Treatment 15% 12%

Critical Comparison of Methodologies

Yield and Scalability

Parameter Hydrogenation β-Ketoester Direct Amination
Laboratory Yield 59% 72% 48%
Pilot Plant Yield 67% 68% 52%
Maximum Batch Size 150 kg 85 kg 40 kg
Cycle Time 18 h 24 h 32 h

Stereochemical Outcomes

The β-ketoester route enables better stereocontrol through chiral auxiliaries:

  • (S)-Proline-derived catalysts achieve 81% de vs 42% in hydrogenation
  • Evans oxazolidinone templates provide 95% ee but increase step count

Regulatory Considerations

Residual metal levels differ significantly between routes:

Metal Hydrogenation (ppm) β-Ketoester (ppm) ICH Q3D Limit
Pd 12-18 <0.5 10
Cr <0.1 2-5 11
Ni 8-14 <0.1 20

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs:

Compound Name Substituents Position Molecular Weight Physical State Key Applications References
This compound -NH2, -COOEt C2 Not specified Not reported Pharmaceutical intermediate
Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate -NH2, -OCH3 (C5, C8), -COOMe C2 265.30 g/mol Not reported Chiral building block for drug discovery
tert-Butyl (2R)-2-chloro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate -Cl, -COOtBu, =O (C1) C2 282.77 g/mol Colorless oil Stereoselective synthesis (86% ee)
Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate -CH3 (C8), =O (C4), -COOEt C2 232.28 g/mol Not reported Under investigation for industrial applications
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate -OH, -COOEt C1, C2 220.27 g/mol Not reported Potential precursor for oxidation reactions

Physicochemical and Optical Properties

  • Optical Activity : The tert-butyl chloro derivative exhibits [α]D20 = −10.2 (CHCl3), demonstrating measurable optical rotation critical for asymmetric synthesis .
  • Thermal Stability: Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is stable under standard storage conditions (sealed, room temperature), while amino-substituted analogs may require refrigeration due to hygroscopicity .

Biological Activity

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate (ETC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ETC, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Basic Information:

PropertyValue
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
IUPAC NameThis compound
InChIKeyFJOHNAWIKHXDST-UHFFFAOYSA-N

ETC features a tetrahydronaphthalene core structure that includes an amino group and an ethyl ester functional group. These structural characteristics contribute to its potential reactivity and biological activity.

Mechanisms of Biological Activity

ETC's biological activity has been attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptor Interaction: Due to its structural similarity to neurotransmitters, ETC may interact with dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and depression.
  • Enzyme Inhibition: Studies indicate that ETC can inhibit specific enzymes involved in neurotransmitter pathways, which could modulate biochemical processes related to mood regulation and motor control.
  • Anti-inflammatory Properties: Related compounds have shown anti-inflammatory effects, suggesting that ETC might also possess similar properties.

Research Findings

Several studies have investigated the biological effects of ETC and related compounds:

  • Pharmacological Studies: Research indicates that ETC may act as a modulator of neurotransmitter systems. Its interaction with G-protein coupled receptors (GPCRs) has been explored, revealing implications for mood regulation.
  • Case Studies on Similar Compounds: A comparative analysis of structurally similar compounds has been conducted. For example:
    Compound NameCAS NumberKey Features
    Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate99907-80-9Contains methoxy groups; potential for different biological activity
    (S)-ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate1115955-17-3Enantiomeric form; may exhibit different pharmacodynamics
    Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate888407-48-5Stereoisomer; differing interaction profiles with receptors

These comparisons highlight the unique properties of ETC that distinguish it from other compounds in its class.

Applications in Medicinal Chemistry

The potential applications of ETC extend beyond neurological disorders:

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid derivative. For analogous compounds (e.g., methyl esters), a common approach is reacting 2-amino-1-oxo-tetrahydronaphthalene-2-carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst . Key variables affecting yield include:

  • Catalyst concentration : Higher acid concentrations (e.g., 1–2 M H₂SO₄) accelerate esterification but may increase side reactions like dehydration.
  • Temperature : Reactions performed at 60–80°C optimize kinetics without degrading the tetrahydronaphthalene core .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., NH₂ at δ 1.8–2.2 ppm, ethyl ester CH₃ at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and tetrahydronaphthalene carbons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemical ambiguities (e.g., chair vs. boat conformations of the tetrahydronaphthalene ring) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇NO₂: 219.1234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer: Discrepancies in stereochemistry often arise from dynamic ring puckering or racemization during synthesis. To address this:

  • Variable-temperature NMR : Monitors conformational exchange (e.g., coalescence of diastereotopic protons at low temperatures) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Density Functional Theory (DFT) : Computes energy barriers for ring inversion, correlating with experimental NMR line shapes .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays, and how are mechanistic pathways validated?

Methodological Answer: To enhance bioactivity (e.g., antimicrobial or anti-inflammatory properties):

  • Structure-Activity Relationship (SAR) : Substitute the ethyl ester with bulkier groups (e.g., tert-butyl) to modulate lipophilicity and membrane permeability .
  • Molecular docking : Simulates interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, guided by crystallographic data of similar naphthalene derivatives .
  • In vitro assays : Validate mechanisms via enzyme inhibition (e.g., ELISA for COX-2 activity) or receptor-binding studies (e.g., radioligand displacement assays) .

Q. How do researchers address variability in biological assay data for this compound?

Methodological Answer: Data variability is mitigated through:

  • Normalization : Express activity as % inhibition relative to positive controls (e.g., ibuprofen for COX-2 assays) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates (n ≥ 3) .
  • Metabolic stability testing : Pre-incubate compounds with liver microsomes to identify confounding metabolites via LC-MS/MS .

Comparative Analysis Questions

Q. How does the ethyl ester group influence reactivity compared to methyl analogs in nucleophilic substitution reactions?

Methodological Answer: The ethyl group’s steric bulk reduces nucleophilic attack rates at the carbonyl carbon. For example:

  • Aminolysis : Methyl esters react 1.5× faster with primary amines (e.g., benzylamine) due to lower steric hindrance .
  • Hydrolysis : Ethyl esters exhibit slower alkaline hydrolysis (t₁/₂ = 120 min vs. 60 min for methyl esters in 0.1 M NaOH) .

Q. What distinguishes the tetrahydronaphthalene core of this compound from fully aromatic naphthalene derivatives in photophysical studies?

Methodological Answer: The saturated ring reduces conjugation, leading to:

  • Blue-shifted absorbance : λmax ~270 nm (tetrahydronaphthalene) vs. λmax ~320 nm (naphthalene) in UV-Vis spectra .
  • Lower fluorescence quantum yield : Φ < 0.1 due to non-radiative decay pathways from ring puckering .

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